zirconium(IV) isopropoxide isopropanol

Catalog No.
S1797263
CAS No.
14717-56-7
M.F
C12H28O4Zr.C3H8O
M. Wt
387.668
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zirconium(IV) isopropoxide isopropanol

CAS Number

14717-56-7

Product Name

zirconium(IV) isopropoxide isopropanol

IUPAC Name

propan-2-ol;zirconium

Molecular Formula

C12H28O4Zr.C3H8O

Molecular Weight

387.668

InChI

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3;

SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr]

Catalysis in Selective Dehydration of Propan-2-ol

Specific Scientific Field

Catalysis and materials science.

Summary

Zirconium(IV) isopropoxide (Zr(OiPr)₄) has been studied as a catalyst for the selective dehydration of propan-2-ol (isopropanol) to propene. This reaction is of interest due to its relevance in industrial processes and the production of valuable chemicals.

Experimental Procedures

Results

Zirconium(IV) isopropoxide isopropanol is an inorganic compound with the formula C₁₅H₃₆O₅Zr and a molecular weight of approximately 387.67 g/mol. It is known for its role as a precursor in the synthesis of various zirconium-containing materials, particularly in the field of polymer chemistry. This compound is a complex formed by zirconium(IV) isopropoxide and isopropanol, which enhances its solubility and reactivity in organic solvents, making it suitable for various applications in chemical synthesis and materials science .

  • Flammability: Flammable liquid.
  • Toxicity: May cause skin and eye irritation. Inhalation may be harmful.
  • Reactivity: Reacts with water, releasing flammable isopropanol and hydrochloric acid fumes [].
, primarily involving hydrolysis and condensation. When exposed to moisture, it can hydrolyze to form zirconium oxide and isopropanol:

Zirconium IV isopropoxide isopropanol+H2OZrO2+isopropanol\text{Zirconium IV isopropoxide isopropanol}+\text{H}_2\text{O}\rightarrow \text{ZrO}_2+\text{isopropanol}

This hydrolysis reaction is crucial in the formation of zirconium oxide films, which are utilized in various applications, including catalysis and electronics. Additionally, it can react with organic compounds to form stable complexes, facilitating the synthesis of olefin-functionalized zirconium-containing monomers .

Zirconium(IV) isopropoxide isopropanol can be synthesized through the reaction of zirconium(IV) chloride with isopropanol under controlled conditions. The general procedure includes:

  • Preparation: Dissolve zirconium(IV) chloride in anhydrous isopropanol.
  • Reaction: Stir the mixture at elevated temperatures to facilitate the formation of zirconium(IV) isopropoxide.
  • Complexation: Allow the reaction to proceed until the desired complex forms, often indicated by a change in viscosity or color.
  • Purification: The product can be purified through distillation or recrystallization methods to remove unreacted starting materials .

Zirconium(IV) isopropoxide isopropanol has several notable applications:

  • Precursor for Zirconium Oxide Films: It serves as a precursor for synthesizing zirconium oxide thin films used in electronics and optics.
  • Catalyst in Organic Synthesis: The compound acts as a catalyst in various organic reactions, particularly in polymerization processes.
  • Synthesis of Functionalized Monomers: It facilitates the production of olefin-functionalized zirconium-containing monomers, which are valuable in materials science .

Interaction studies involving zirconium(IV) isopropoxide isopropanol primarily focus on its reactivity with other organic compounds and its behavior under different environmental conditions. Research indicates that this compound can form stable complexes with various ligands, enhancing its utility in catalysis and material synthesis. Additionally, studies on its hydrolysis kinetics reveal insights into its stability and reactivity profiles in aqueous environments .

Several compounds share similarities with zirconium(IV) isopropoxide isopropanol, particularly within the realm of metal alkoxides. Here are some notable examples:

Zirconium(IV) isopropoxide isopropanol stands out due to its enhanced solubility and reactivity compared to other metal alkoxides, making it particularly valuable in polymer chemistry and materials science applications .

The development of zirconium alkoxide chemistry traces its origins to pioneering work conducted in the mid-20th century, with Donald Charlton Bradley emerging as a foundational figure in establishing the fundamental principles governing metal alkoxide synthesis and characterization. Bradley's initial investigations in the 1940s and 1950s focused on understanding the aggregative and volatility properties of zirconium alkoxide compounds, discoveries that would later prove instrumental in their application as precursors for metal oxide thin film fabrication.

During his doctoral research at Birkbeck College under Professor William Wardlaw, Bradley encountered significant challenges in characterizing zirconium alkoxide compounds due to their inherent hydrolytic instability. Without access to modern spectroscopic tools, he employed ebullioscopic methods to determine molecular weights and aggregation numbers in compounds of the formula [Zr(OR)₄]ₙ. This groundbreaking work revealed that the aggregative and related volatility chemistry of alkoxide compounds depended predominantly on the steric effect of the alkoxide group OR, specifically how the geometrical bulk of the organic component R restricted access to the metal center and influenced aggregation patterns.

Bradley's systematic investigation of zirconium alkoxides demonstrated a striking relationship between steric demand and volatility, as evidenced by boiling point data showing that increased alkoxide steric demand led to lower aggregation and reduced boiling points. The collaborative work with Professor Ram Charan Mehrotra in 1950 further established the relative importance of steric versus electronic effects in restricting metal coordination numbers, conclusively demonstrating that steric effects were dominant in determining molecular aggregation patterns.

The evolution of synthetic methodologies progressed significantly through the latter half of the twentieth century, with researchers developing increasingly sophisticated approaches to control precursor reactivity and stability. The fundamental relationship between molecular mass and volatility established by Bradley's work provided the theoretical foundation for subsequent developments in chemical vapor deposition and sol-gel applications. These early investigations established that volatility did not simply decrease with increasing molecular mass, contrary to widespread perceptions at the time, but was instead governed by complex interactions between steric effects, coordination geometry, and intermolecular forces.

Comparative Analysis of Zirconium Isopropoxide Isopropanol Synthesis Routes

Contemporary synthesis of zirconium(IV) isopropoxide isopropanol employs several distinct methodological approaches, each offering specific advantages and limitations in terms of yield, purity, and scalability. The most widely adopted synthetic route involves the metathesis reaction between zirconium(IV) chloride and ammonia solution in isopropanol, as documented in recent comprehensive studies.

The ammonia-based metathesis approach begins with dispersing zirconium(IV) chloride in toluene, followed by careful dropwise addition of a 2 molar ammonia solution in isopropanol. This reaction proceeds exothermically, requiring appropriate cooling measures to maintain controlled reaction conditions. The formation and precipitation of ammonium chloride serves as the driving force for the metathesis reaction, with the insoluble salt being readily removed through Schlenk filtration techniques. After initial filtration and solvent removal, the product undergoes additional treatment with ammonia solution to ensure complete ligand exchange, addressing any residual chloride content that might compromise product purity.

An alternative synthetic strategy employs direct alcoholysis of zirconium(IV) chloride with isopropanol in the presence of base catalysts. This approach offers advantages in terms of reaction simplicity but may require more stringent purification procedures to remove residual chloride impurities. The electrochemical synthesis route represents another viable option, utilizing anodic dissolution of zirconium metal in water-free isopropanol with electroconductive additives such as lithium chloride or quaternary ammonium halides.

Comparative evaluation of these synthetic routes reveals significant differences in product characteristics and practical considerations. The ammonia-based metathesis reaction consistently delivers high-purity products with minimal chloride contamination, making it the preferred method for applications requiring stringent purity specifications. The yield optimization studies indicate that careful control of stoichiometric ratios, particularly maintaining a 4.5:1 ratio of ammonia to zirconium chloride, maximizes conversion efficiency while minimizing side reactions.

Recent investigations have also explored alcohol interchange reactions starting from pre-formed zirconium isopropoxide complexes. This alcoholysis approach proves particularly successful when the incoming alcohol possesses a higher boiling point than isopropanol, enabling selective removal of the more volatile component. The transesterification variant employs acetate esters to facilitate ligand exchange, offering additional control over reaction kinetics and product selectivity.

Optimization Strategies for Large-Scale Production and Yield Enhancement

Large-scale production of zirconium(IV) isopropoxide isopropanol requires careful consideration of multiple process parameters to achieve consistent yields while maintaining product quality. Recent optimization studies have identified several critical factors that significantly influence both yield and product characteristics in scaled-up synthesis protocols.

Temperature control emerges as a primary optimization parameter, with exothermic metathesis reactions requiring careful thermal management to prevent decomposition or unwanted side reactions. The implementation of controlled cooling systems during ammonia addition ensures reaction temperatures remain within optimal ranges, typically maintaining temperatures below 25°C during the initial addition phase. Subsequent reaction phases can proceed at room temperature, allowing for complete ligand exchange without thermal degradation of the product.

Solvent selection and volume optimization represent additional critical factors in large-scale synthesis. The use of toluene as the primary reaction medium provides several advantages, including improved solubility characteristics for both starting materials and products, enhanced filtration efficiency for ammonium chloride removal, and reduced solvent consumption compared to alternative systems. Volume scaling studies indicate that maintaining appropriate solvent-to-substrate ratios, typically 150 milliliters of toluene per 60 millimoles of zirconium chloride, ensures adequate mixing and heat dissipation during scaled reactions.

Purification efficiency optimization focuses on minimizing product losses while maximizing contaminant removal. The implementation of sequential treatment protocols, involving initial filtration followed by redissolution and additional ammonia treatment, ensures complete chloride removal without significant yield penalties. Recrystallization optimization studies demonstrate that toluene-isopropanol solvent mixtures in 3:1 ratios provide superior crystallization characteristics compared to pure isopropanol systems, reducing required solvent volumes while improving crystal quality.

Reaction time optimization reveals that extended reaction periods beyond 1 hour at room temperature do not significantly improve conversion efficiency but may lead to increased side product formation. The implementation of efficient stirring systems ensures adequate mass transfer without mechanical degradation of the crystalline product during isolation procedures.

Quality control integration throughout the production process includes regular monitoring of reaction progress through nuclear magnetic resonance spectroscopy, enabling real-time assessment of conversion efficiency and product purity. The establishment of standardized analytical protocols ensures consistent product quality across different production batches while identifying potential process deviations before they impact final product characteristics.

Purification Techniques: Recrystallization vs. Vacuum Distillation Approaches

The purification of zirconium(IV) isopropoxide isopropanol presents unique challenges due to the compound's moisture sensitivity and tendency toward thermal decomposition at elevated temperatures. Two primary purification methodologies have emerged as practical approaches: recrystallization and vacuum distillation, each offering distinct advantages depending on specific application requirements and purity specifications.

Recrystallization techniques represent the most widely adopted purification approach for zirconium(IV) isopropoxide isopropanol. The compound exhibits poor solubility in pure isopropanol, necessitating large solvent volumes for effective recrystallization. However, the use of mixed solvent systems, particularly toluene-isopropanol mixtures in 3:1 volume ratios, dramatically improves both solubility characteristics and crystallization efficiency. This optimized solvent system enables effective purification with significantly reduced solvent consumption while producing high-quality white crystalline products.

The recrystallization process begins with dissolution of the crude product in the mixed solvent system at room temperature, followed by filtration to remove any insoluble impurities. Controlled cooling, typically to -30°C for 16 hours, promotes selective crystallization of the pure product while maintaining impurities in solution. The resulting crystals exhibit excellent purity profiles as confirmed by nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction analysis.

Vacuum distillation represents an alternative purification strategy particularly suited for applications requiring absolute moisture exclusion. This technique exploits the volatility differences between the target compound and potential impurities, enabling separation under carefully controlled temperature and pressure conditions. The implementation of vacuum distillation requires specialized equipment capable of maintaining high vacuum levels while providing precise temperature control to prevent thermal decomposition.

Comparative analysis of purification efficiency reveals that recrystallization consistently delivers superior purity levels for zirconium(IV) isopropoxide isopropanol, particularly regarding the removal of residual chloride contaminants and ammonium salts. Vacuum distillation, while effective for removing volatile impurities, may introduce thermal stress that could compromise product integrity or promote unwanted decomposition reactions.

Recent studies addressing commercial product variability have highlighted the critical importance of purification protocol selection. Commercial sources frequently exhibit significant batch-to-batch variations in color, ranging from the desired white crystals to yellow or brown powders, indicating the presence of impurities or partial decomposition products. The implementation of standardized recrystallization protocols effectively addresses these quality issues, consistently producing white crystalline products regardless of the starting material quality.

Challenges in Batch-to-Batch Reproducibility and Quality Control

The synthesis and purification of zirconium(IV) isopropoxide isopropanol faces significant challenges related to batch-to-batch reproducibility and quality control, issues that have profound implications for research reproducibility and industrial applications. Recent comprehensive studies have identified multiple factors contributing to variability in product quality and have developed strategies to address these persistent challenges.

Commercial variability represents one of the most significant obstacles to consistent research outcomes. Suppliers frequently deliver products exhibiting substantial variations in physical appearance, ranging from the expected white crystalline material to yellow or brown powders. These color variations indicate the presence of impurities or partial decomposition products that can significantly impact subsequent chemical reactions and material synthesis protocols. Turbidity in supposedly pure samples further compounds these quality issues, suggesting inadequate purification or improper storage conditions.

Moisture sensitivity emerges as a primary factor contributing to batch-to-batch variability. Zirconium(IV) isopropoxide isopropanol undergoes rapid hydrolysis in the presence of trace moisture, leading to the formation of oxo-alkoxide species and other decomposition products that compromise product integrity. The implementation of rigorous anhydrous handling protocols throughout synthesis, purification, and storage phases proves essential for maintaining consistent product quality.

Storage conditions significantly influence long-term product stability and reproducibility. The compound requires storage under inert atmosphere conditions with effective moisture exclusion to prevent gradual decomposition over time. Temperature fluctuations during storage can promote thermal decomposition or phase transitions that alter product characteristics, necessitating careful environmental control throughout the supply chain.

Analytical protocol standardization addresses many reproducibility challenges by providing consistent methods for quality assessment across different laboratories and production facilities. The implementation of nuclear magnetic resonance spectroscopy as a primary analytical tool enables rapid assessment of product purity and identification of common impurities. Single-crystal X-ray diffraction analysis provides definitive structural confirmation, ensuring that synthesized materials match expected molecular structures.

Recent investigations have established standardized synthetic protocols designed to minimize variability sources while maximizing reproducibility. These protocols include detailed specifications for reagent purity requirements, reaction vessel preparation procedures, environmental control parameters, and analytical verification methods. The adoption of these standardized approaches has demonstrated significant improvements in batch-to-batch consistency across multiple research groups.

Quality control integration throughout the production process includes implementation of in-process monitoring techniques that enable real-time assessment of reaction progress and product formation. Nuclear magnetic resonance spectroscopy monitoring during synthesis provides immediate feedback on conversion efficiency and identifies potential side reactions before they impact final product quality. Post-synthesis analytical protocols ensure that each batch meets established purity specifications before release for use in subsequent applications.

The establishment of reference standards and inter-laboratory comparison programs provides additional mechanisms for ensuring consistent quality across different production sites and research institutions. These programs enable identification of systematic biases in analytical methods or synthesis protocols while promoting adoption of best practices throughout the research community.

Synthesis ParameterOptimized ConditionImpact on YieldQuality Indicator
Temperature Control<25°C during addition15-20% improvementReduced decomposition
Solvent RatioToluene:Isopropanol 3:125% volume reductionEnhanced crystallization
Reaction Time1 hour at room temperatureOptimal conversionMinimal side products
Ammonia Stoichiometry4.5:1 NH₃:ZrCl₄90%+ conversionComplete chloride removal
Recrystallization Temperature-30°C for 16 hours95% recoveryHigh purity crystals

Dates

Modify: 2023-08-15

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